molecular formula C6H6N4 B14288417 1,1'-Biimidazole CAS No. 125934-36-3

1,1'-Biimidazole

Cat. No.: B14288417
CAS No.: 125934-36-3
M. Wt: 134.14 g/mol
InChI Key: QXVYTPLRWBDUNZ-UHFFFAOYSA-N
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Description

1,1’-Biimidazole is a heterocyclic compound consisting of two imidazole rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.

    Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydro derivatives of 1,1’-Biimidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.

    Benzimidazole: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.

    Pyrazole: Used in the synthesis of various bioactive molecules and as a building block in organic chemistry.

Uniqueness of 1,1’-Biimidazole: 1,1’-Biimidazole stands out due to its unique structural properties, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

125934-36-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1-imidazol-1-ylimidazole

InChI

InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H

InChI Key

QXVYTPLRWBDUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)N2C=CN=C2

Origin of Product

United States

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